3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate
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Overview
Description
3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate: is a quaternary ammonium compound with a carboxyl group and a perchlorate anion. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from Trimethylamine and 3-Chloropropionic Acid:
Reaction: Trimethylamine reacts with 3-chloropropionic acid.
Conditions: The reaction is typically carried out in an aqueous medium at room temperature.
Product: 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride.
-
Conversion to Perchlorate Salt:
Reaction: The chloride salt is treated with perchloric acid.
Conditions: This reaction is performed under controlled conditions to avoid the explosive nature of perchloric acid.
Product: 3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate.
Industrial Production Methods:
- The industrial production of this compound involves large-scale synthesis using the above methods with stringent safety protocols due to the hazardous nature of perchloric acid.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate.
Conditions: Typically carried out in an aqueous medium.
Products: Oxidized derivatives of the compound.
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Reduction:
Reagents: Reducing agents such as sodium borohydride.
Conditions: Conducted under mild conditions.
Products: Reduced forms of the compound.
-
Substitution:
Reagents: Nucleophiles like hydroxide ions.
Conditions: Aqueous medium at elevated temperatures.
Products: Substituted derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
Biology:
- Acts as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) .
Medicine:
- Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific transport proteins, facilitating the transport of molecules across cell membranes.
- It may also act as a stabilizing agent for certain biochemical reactions by forming complexes with other molecules.
Comparison with Similar Compounds
-
Carnitine:
Structure: Similar quaternary ammonium structure with a carboxyl group.
Differences: Carnitine has a hydroxyl group instead of a perchlorate anion.
-
Betaine:
Structure: Contains a trimethylammonium group with a carboxyl group.
Differences: Lacks the perchlorate anion and has different biochemical roles.
Uniqueness:
Properties
CAS No. |
62753-78-0 |
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Molecular Formula |
C7H16ClNO6 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-carboxypropyl(trimethyl)azanium;perchlorate |
InChI |
InChI=1S/C7H15NO2.ClHO4/c1-8(2,3)6-4-5-7(9)10;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5) |
InChI Key |
DMTRHJUVCFCAMP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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